molecular formula C26H26N4O3S B12133834 (3Z)-1-heptyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-heptyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12133834
M. Wt: 474.6 g/mol
InChI Key: MQXZDLCGBHLHNS-DQRAZIAOSA-N
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Description

The compound "(3Z)-1-heptyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one" is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with an indol-2-one moiety. Key structural attributes include:

  • Substituents: A 2-methoxyphenyl group at position 2 of the thiazolo-triazole ring and a heptyl chain at position 1 of the indole ring.

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H26N4O3S/c1-3-4-5-6-11-16-29-19-14-9-7-12-17(19)21(24(29)31)22-25(32)30-26(34-22)27-23(28-30)18-13-8-10-15-20(18)33-2/h7-10,12-15H,3-6,11,16H2,1-2H3/b22-21-

InChI Key

MQXZDLCGBHLHNS-DQRAZIAOSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC)S3)/C1=O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC)S3)C1=O

Origin of Product

United States

Biological Activity

The compound (3Z)-1-heptyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one , with a molecular formula of C20H14N4O3SC_{20}H_{14}N_{4}O_{3}S and a molecular weight of 390.4 g/mol, is a novel synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The structure of the compound features several key functional groups that contribute to its biological activity:

  • Indole moiety : Known for its diverse pharmacological properties.
  • Thiazole and triazole rings : These heterocycles are often associated with antimicrobial and anticancer activities.
  • Methoxyphenyl group : This substitution may enhance lipophilicity and biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Activity : Many derivatives of indole and thiazole have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds containing thiazole and triazole rings are often evaluated for their ability to inhibit bacterial and fungal growth.
  • Anti-inflammatory Effects : Some derivatives have been noted for their potential to modulate inflammatory pathways.

Anticancer Activity

A study assessing similar thiazole-triazole compounds demonstrated notable cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

CompoundCell LineIC50 (µM)
Compound AHeLa10.5
Compound BMCF-78.7
(3Z)-1-heptyl...TBDTBD

Note: Specific IC50 values for the compound are currently unavailable but are anticipated to be in similar ranges based on structural analogs.

Antimicrobial Activity

Research into the antimicrobial properties of related compounds revealed effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed inhibition zones ranging from 15 mm to 25 mm against Staphylococcus aureus and Escherichia coli.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18

Anti-inflammatory Studies

The anti-inflammatory potential of similar indole derivatives has been evaluated using in vitro assays that measure the production of pro-inflammatory cytokines. Compounds demonstrated a significant reduction in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.

Case Studies

  • Case Study on Indole Derivatives : A series of indole-based compounds were synthesized and tested for their anticancer properties. The study concluded that modifications at the indole nitrogen significantly enhanced cytotoxicity against various cancer cell lines.
  • Thiazolo-Triazole Compounds : Another investigation focused on thiazolo-triazole derivatives highlighted their ability to inhibit specific kinases involved in tumor growth, thus presenting a potential therapeutic avenue for targeted cancer therapies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives, highlighting substituent variations and their implications:

Compound Name / ID Key Substituents Molecular Formula Biological Activity (Reported) Reference ID
Target Compound 2-methoxyphenyl, heptyl C₃₀H₂₇N₅O₃S Anticancer (predicted)
(3Z)-1-methyl-3-[2-(4-methylphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene]-1,3-dihydro-2H-indol-2-one 4-methylphenyl, methyl C₂₁H₁₆N₄O₂S Anticancer (IC₅₀: 1.19–3.4 µM vs. MCF-7/HepG2)
(3Z)-1-benzyl-3-[2-(4-ethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene]-1,3-dihydro-2H-indol-2-one 4-ethoxyphenyl, benzyl C₂₇H₂₀N₄O₃S Not reported (structural analog)
(Z)-5-(furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) Furan-2-yl C₉H₅N₃O₂S Anticancer (LCMS activity noted)

Key Observations :

  • Substituent Position : The 2-methoxyphenyl group in the target compound contrasts with 4-methylphenyl () or 4-ethoxyphenyl (). Meta-substitution (2-methoxy) may enhance steric interactions with biological targets compared to para-substituted analogs .
  • Heterocyclic Variations : Replacement of the indole moiety with simpler rings (e.g., furan in 2j) reduces molecular complexity but may diminish target affinity .

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